molecular formula C9H16O3 B14430846 Acetic acid--hepta-2,5-dien-4-ol (1/1) CAS No. 80639-23-2

Acetic acid--hepta-2,5-dien-4-ol (1/1)

Cat. No.: B14430846
CAS No.: 80639-23-2
M. Wt: 172.22 g/mol
InChI Key: VSMFTXDKUIUOPP-UHFFFAOYSA-N
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Description

Acetic acid–hepta-2,5-dien-4-ol (1/1) is a chemical compound with the molecular formula C9H14O3. It is a derivative of acetic acid and hepta-2,5-dien-4-ol, combining the properties of both components. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–hepta-2,5-dien-4-ol (1/1) can be achieved through several synthetic routes. One common method involves the esterification of hepta-2,5-dien-4-ol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of acetic acid–hepta-2,5-dien-4-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–hepta-2,5-dien-4-ol (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid–hepta-2,5-dien-4-ol (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid–hepta-2,5-dien-4-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Hepta-2,5-dien-4-ol: A related compound with similar structural features but lacking the acetic acid moiety.

    Acetic acid derivatives: Compounds such as acetic acid–hepta-2,4-dien-1-ol, which have different substitution patterns on the hepta-diene backbone.

Uniqueness

Acetic acid–hepta-2,5-dien-4-ol (1/1) is unique due to its combination of acetic acid and hepta-2,5-dien-4-ol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both components’ properties are desired.

Properties

CAS No.

80639-23-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

acetic acid;hepta-2,5-dien-4-ol

InChI

InChI=1S/C7H12O.C2H4O2/c1-3-5-7(8)6-4-2;1-2(3)4/h3-8H,1-2H3;1H3,(H,3,4)

InChI Key

VSMFTXDKUIUOPP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C=CC)O.CC(=O)O

Origin of Product

United States

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